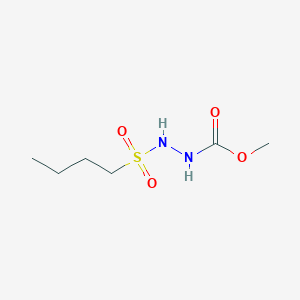
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is an organic compound with a complex structure that includes a naphthalene ring system substituted with carboxylic acid and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the Birch reduction of 1-naphthoic acid, followed by methylation of the resulting dihydro compound. The Birch reduction typically uses lithium or sodium in liquid ammonia as the reducing agent, and the methylation step can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives .
Applications De Recherche Scientifique
1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and carboxylic acid functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Naphthoic Acid: A simpler analog without the methoxy groups.
2-Naphthoic Acid: Similar structure but with the carboxylic acid group in a different position.
1,2-Dihydro-2-naphthalenecarboxylic Acid: A reduced form with different hydrogenation patterns
Uniqueness: 1-Naphthalenecarboxylic acid, 1,4-dihydro-2,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57393-34-7 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2,7-dimethoxy-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3,5-7,12H,4H2,1-2H3,(H,14,15) |
Clé InChI |
CRDZBAYYQBBWTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCC2=C(C1C(=O)O)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


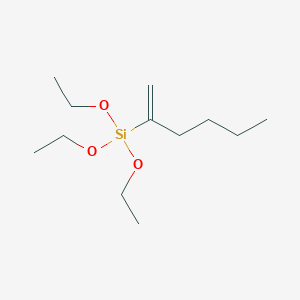
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
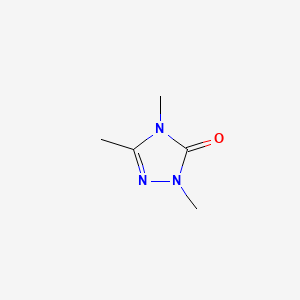

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
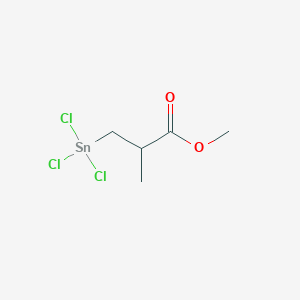
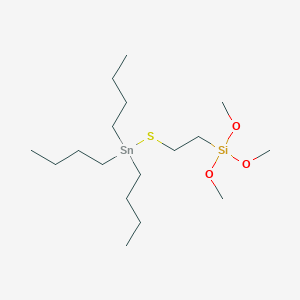
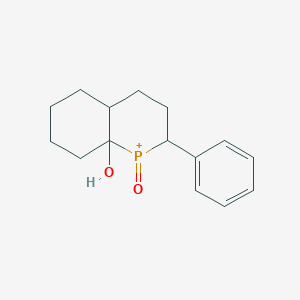


![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
